molecular formula C22H20N2O3 B609156 2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide CAS No. 947914-18-3

2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide

Cat. No. B609156
CAS RN: 947914-18-3
M. Wt: 360.413
InChI Key: UTAJHKSGYJSZBR-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis information for “2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide” is not available, similar compounds have been synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .


Molecular Structure Analysis

The molecular structure of “2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide” can be represented by the SMILES string CON(C)C(=O)c1ccccc1 . The molecular weight of the compound is 360.413.

Scientific Research Applications

Genomic Research

ML365 has been used in the genomic research of finger millet, a cereal food crop. The genome sequencing of finger millet varieties, including ML365, has strengthened scientists’ ability for allele discovery, development of DNA markers, genetic mapping, and identification of candidate genes for disease resistance, drought tolerance, and other agronomically important traits .

Drought Tolerance Studies

ML365’s genome has been sequenced and studied to understand its ability to grow under diverse agroclimatic conditions, including drought and marginal fertile soil . This knowledge can be transferred to improve other cereal crops, making ML365 a model crop for studying genomic factors responsible for tolerance to abiotic stresses .

Nutritional Security

Finger millet, including the ML365 variety, can provide nutritional security as it is rich in iron, methionine, and calcium . It is a recommended diet for diabetic patients because of its low glycemic index, high fiber content, and ability to lower cholesterol levels .

Inhibition of TWIK2 Channel

ML365 has been found to inhibit the TWIK2 potassium channel, which mediates potassium efflux, an essential upstream mechanism for ATP-induced NLRP3 inflammasome activation . This makes ML365 a potential drug target for NLRP3-related inflammatory diseases .

Inhibition of NLRP3 Inflammasome Activation

ML365 has been shown to concentration-dependently inhibit ATP-induced NLRP3 inflammasome activation in LPS-primed murine BMDMs . However, it does not affect nigericin-induced NLRP3, or non-canonical, AIM2 and NLRC4 inflammasomes activation .

Potential Treatment for Inflammatory Diseases

ML365 provides a structural reference for future design of selective TWIK2 channel inhibitors in treating related inflammatory diseases . Pre-administration of ML365 has been demonstrated to dose-dependently ameliorate LPS-induced endotoxic shock in mice .

Safety and Hazards

While specific safety and hazard information for “2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide” is not available, similar compounds like N-Methoxy-N-methylbenzamide are classified as combustible liquids. They have a flash point of 235.4 °F (closed cup) and are recommended to be stored locked up .

properties

IUPAC Name

2-methoxy-N-[3-[(3-methylbenzoyl)amino]phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O3/c1-15-7-5-8-16(13-15)21(25)23-17-9-6-10-18(14-17)24-22(26)19-11-3-4-12-20(19)27-2/h3-14H,1-2H3,(H,23,25)(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTAJHKSGYJSZBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methoxy-N-(3-(3-methylbenzamido)phenyl)benzamide

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